

A Comprehensive Spectroscopic Guide to 4-(Benzoyloxy)cyclohexanone

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Compound of Interest

Compound Name: 4-(Benzoyloxy)cyclohexanone

CAS No.: 23510-95-4

Cat. No.: B1330301

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Abstract: This technical guide provides a detailed spectroscopic characterization of **4-(Benzoyloxy)cyclohexanone** (CAS No: 23510-95-4), a bifunctional organic molecule of interest in synthetic chemistry. For professionals in research and drug development, unambiguous structural confirmation is paramount. This document synthesizes data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to create a holistic analytical profile of the molecule. We delve into the causality behind experimental choices and the logic of spectral interpretation, moving beyond mere data presentation to offer field-proven insights. Each section outlines the core principles, detailed experimental protocols, data analysis, and the definitive structural conclusions drawn from each technique, validating the molecular structure through a multi-faceted analytical approach.

Introduction and Analytical Workflow

4-(Benzoyloxy)cyclohexanone is a derivative of cyclohexanone featuring a benzoyloxy substituent at the 4-position. Its chemical formula is $C_{13}H_{14}O_3$, with a molecular weight of 218.25 g/mol. [1] The molecule contains two key functional groups: a cyclic ketone and an aromatic ester. This bifunctionality makes it a versatile intermediate in organic synthesis.

Accurate and comprehensive characterization is the bedrock of its reliable use in further chemical transformations.

The structural elucidation of such a molecule relies on the synergistic use of multiple spectroscopic techniques. No single method provides a complete picture; rather, the collective data provide unequivocal proof of structure. This guide follows a logical workflow, beginning with the identification of functional groups (IR), proceeding to the mapping of the carbon-hydrogen framework (NMR), and concluding with the confirmation of molecular weight and fragmentation patterns (MS).



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Caption: Logical workflow for the spectroscopic elucidation of **4-(Benzoyloxy)cyclohexanone**.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle & Rationale

Infrared (IR) spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, causing their bonds to stretch or bend. This technique serves as a rapid and effective first step in structural analysis, providing a "fingerprint" of the functional groups present. For **4-(Benzoyloxy)cyclohexanone**, IR is crucial for confirming the presence of the two distinct carbonyl groups (ketone and ester) and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A robust and common method for acquiring an IR spectrum of a solid or oil is ATR-FTIR, which requires minimal sample preparation.

- **Instrument Preparation:** The diamond ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- **Sample Application:** A small amount of **4-(Benzoyloxy)cyclohexanone** is applied directly onto the ATR crystal.
- **Data Acquisition:** The sample is scanned over the range of 4000–400 cm^{-1} . Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Data Interpretation

The IR spectrum of **4-(Benzoyloxy)cyclohexanone** is dominated by strong absorptions in the carbonyl region. The key is to distinguish the ketone from the ester.



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The presence of two strong, well-resolved peaks at approximately 1735 cm^{-1} and 1715 cm^{-1} is the most compelling evidence from the IR spectrum. This clearly indicates two different

carbonyl environments, perfectly matching the ester and ketone functionalities of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Principle & Rationale

NMR spectroscopy provides the most detailed information about the molecular structure by mapping the carbon and hydrogen framework. It exploits the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C . The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing information on functional groups and connectivity.

Experimental Protocol

- **Sample Preparation:** Approximately 10-20 mg of **4-(Benzoyloxy)cyclohexanone** is dissolved in ~0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl_3), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard ($\delta = 0.00$ ppm).
- **^1H NMR Acquisition:** A standard one-dimensional proton spectrum is acquired on a 400 MHz (or higher) spectrometer. Key parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C spectrum is acquired. Due to the lower natural abundance and sensitivity of ^{13}C , a larger number of scans is required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH_2 , and CH_3 groups.

Structural Assignments

Caption: Structure of **4-(Benzoyloxy)cyclohexanone** with atom numbering for NMR assignments.

^1H NMR Data Interpretation (Predicted)

The ^1H NMR spectrum can be divided into the downfield aromatic region and the upfield aliphatic region.



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¹³C NMR Data Interpretation (Predicted)

The proton-decoupled ¹³C NMR spectrum shows 9 distinct signals, consistent with the molecular symmetry.



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Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle & Rationale

Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner.[3] The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, while the fragmentation

pattern provides structural clues, acting like puzzle pieces that can be reassembled to confirm connectivity.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Introduction:** A dilute solution of the compound in a volatile solvent (e.g., ethyl acetate) is injected into the gas chromatograph. The GC separates the compound from any impurities.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is ionized by a 70 eV electron beam.
- **Mass Analysis:** The resulting positively charged fragments are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
- **Detection:** A detector records the abundance of each fragment, generating a mass spectrum.

Data Interpretation

The mass spectrum provides the final pieces of evidence for structural confirmation.



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The molecular ion peak at m/z 218 confirms the molecular formula $C_{13}H_{14}O_3$.^[1] The most significant feature is the base peak at m/z 105. This corresponds to the highly stable benzoyl cation, formed by the characteristic cleavage of the ester bond. The presence of this peak is

definitive evidence for a benzoyl moiety. The fragment at m/z 77 arises from the loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation.



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Caption: Primary fragmentation pathway of **4-(Benzoyloxy)cyclohexanone** in EI-MS.

Integrated Structural Confirmation

The spectroscopic data, when integrated, provide an unambiguous confirmation of the structure of **4-(Benzoyloxy)cyclohexanone**.

- IR spectroscopy confirms the presence of both ketone and ester carbonyl groups, along with the aromatic ring.
- NMR spectroscopy maps out the complete carbon-hydrogen framework, showing the distinct signals for the benzoyl group and the substituted cyclohexanone ring, consistent with the proposed connectivity.
- Mass spectrometry confirms the correct molecular weight (218 g/mol) and shows a characteristic fragmentation pattern dominated by the formation of the benzoyl cation (m/z 105), which is diagnostic for this structural class.

Together, these three pillars of spectroscopic analysis provide a self-validating system, confirming the identity and purity of **4-(Benzoyloxy)cyclohexanone** with a high degree of

confidence.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 242677, **4-(Benzoyloxy)cyclohexanone**. Retrieved from [[Link](#)].
- Bartleby (n.d.). IR Spectrum Of Cyclohexanone. Retrieved from [[Link](#)].
- Reusch, W. (2013). Mass Spectrometry. In Virtual Textbook of Organic Chemistry. Michigan State University Department of Chemistry. Retrieved from [[Link](#)].
- Clark, J. (2014). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [[Link](#)].

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Sources

- [1. 4-\(Benzoyloxy\)cyclohexanone | C13H14O3 | CID 242677 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. IR Spectrum Of Cyclohexanone | bartleby \[bartleby.com\]](#)
- [3. memphis.edu \[memphis.edu\]](#)
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